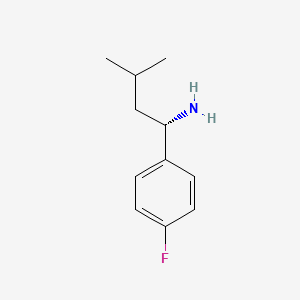
(S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine is a chiral amine compound that features a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with isopropylmagnesium bromide to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding amine using a suitable reducing agent such as lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the Grignard reaction and reduction steps, as well as the implementation of large-scale chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorine substitution on biological activity.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets in the body. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, which may have different biological activity.
4-Fluoroamphetamine: A structurally similar compound with stimulant properties.
4-Fluoromethamphetamine: Another related compound with psychoactive effects.
Uniqueness
(S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
KQXMFKQKVIPXIM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



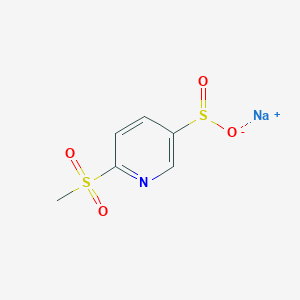

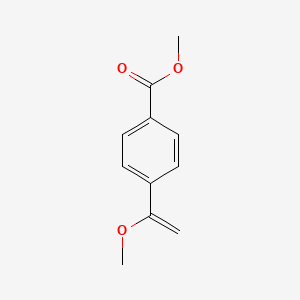
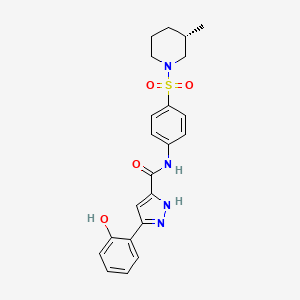


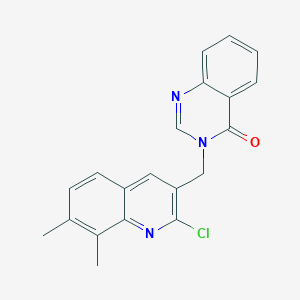
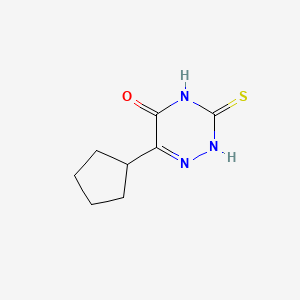
![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
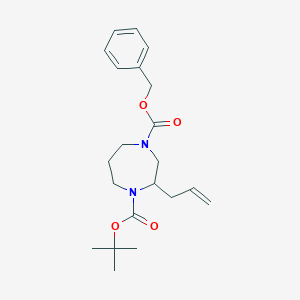
![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)

